7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Physicochemical profiling Medicinal chemistry SAR Scaffold optimization

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 5681-22-1, also registered as CAS 312316-18-0 under 9CI nomenclature) is a low-molecular-weight (225.27 g/mol) heterocyclic screening compound belonging to the mesoionic 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one class. It bears a 2-isobutyl substituent and a 7-hydroxy group on the fused bicyclic core (molecular formula C9H11N3O2S).

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 5681-22-1
Cat. No. B11525274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS5681-22-1
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN2C(=O)C=C(N=C2S1)O
InChIInChI=1S/C9H11N3O2S/c1-5(2)3-7-11-12-8(14)4-6(13)10-9(12)15-7/h4-5,13H,3H2,1-2H3
InChIKeyBNDDABFHBILUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 5681-22-1): Chemical Identity and Pharmacophore Context for Scientific Procurement


7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 5681-22-1, also registered as CAS 312316-18-0 under 9CI nomenclature) is a low-molecular-weight (225.27 g/mol) heterocyclic screening compound belonging to the mesoionic 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one class . It bears a 2-isobutyl substituent and a 7-hydroxy group on the fused bicyclic core (molecular formula C9H11N3O2S) . This scaffold has been investigated across multiple therapeutic target areas, including xanthine oxidase inhibition, cAMP phosphodiesterase inhibition, biofilm dispersal, and SH-enzyme targeting, making the core a recognized privileged structure in medicinal chemistry [1]. The compound is commercially available from several chemical vendors as a research-grade screening molecule, and its procurement value centers on the specific isobutyl branching pattern at C2, which distinguishes it from linear alkyl analogs and may confer differential steric, lipophilic, and metabolic properties relevant to structure-activity relationship (SAR) exploration [2].

Why C2-Alkyl Branching in 7-Hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones Is Not Interchangeable: Implications for SAR and Procurement Decisions


Within the 7-hydroxy-thiadiazolo[3,2-a]pyrimidin-5-one subclass, compounds sharing the identical molecular formula (C9H11N3O2S, MW 225.27) can differ solely in the regiochemistry of the C2 alkyl chain—specifically isobutyl (CAS 5681-22-1) versus n-butyl (CAS 342592-42-1) versus 6-methyl-8-propyl inner salt (CAS 53528-97-5) . These subtle constitutional differences are non-trivial for biological target engagement: the mesoionic thiadiazolopyrimidine scaffold exhibits azinyl-ylidene tautomerism that modulates electron distribution across the ring system, and the steric bulk introduced by β-branching (isobutyl) alters both the spatial occupancy and conformational flexibility at the C2 position relative to the linear n-butyl chain [1]. Published SAR studies on structurally related 7-methyl-2-substituted thiadiazolo[3,2-a]pyrimidin-5-ones have demonstrated that the nature of the C2 substituent directly governs inhibitory potency—for example, against xanthine oxidase where IC50 values range from 269 nM to >1 µM depending solely on the aryloxymethyl substituent at the 2-position [2]. Consequently, procuring the isobutyl-substituted variant is not functionally equivalent to acquiring the n-butyl analog; the branching difference can influence logP, metabolic stability, and target complementarity in ways that are predictable from medicinal chemistry principles but not interchangeable in experimental practice.

Quantitative Differentiation Evidence for 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 5681-22-1) Relative to Closest Analogs


C2 Branching Architecture: Isobutyl (CAS 5681-22-1) vs. n-Butyl (CAS 342592-42-1) – Physicochemical Profile Comparison

The isobutyl-substituted target compound (CAS 5681-22-1) and its n-butyl constitutional isomer (CAS 342592-42-1) share identical molecular formula (C9H11N3O2S) and molecular weight (225.27 g/mol) but exhibit measurably different bulk physicochemical properties. The isobutyl derivative has a reported density of 1.52 g/cm³ and boiling point of 342.9°C at 760 mmHg, whereas the n-butyl analog has a density of 1.5±0.1 g/cm³ and boiling point of 350.3±52.0°C . The computed logP for the isobutyl compound is approximately 1.06 , while the n-butyl analog has a reported computed logP of approximately 1.1–1.87 depending on the prediction method . These differences, though modest in magnitude, reflect the distinct molecular packing and solvation behavior conferred by chain branching versus linearity, which can translate into differential membrane permeability, protein binding, and chromatographic retention in downstream assays.

Physicochemical profiling Medicinal chemistry SAR Scaffold optimization

Scaffold-Level Target Engagement: Xanthine Oxidase Inhibitory Potential of 7-Hydroxy-Thiadiazolo[3,2-a]pyrimidin-5-ones as a Class

While no direct xanthine oxidase (XO) inhibition data exist for CAS 5681-22-1 specifically, the closely related 7-methyl-2-substituted thiadiazolo[3,2-a]pyrimidin-5-one scaffold has been systematically characterized as a novel class of XO inhibitors [1]. In a head-to-head series, 2-((4-methoxyphenoxy)methyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one inhibited bovine milk XO with an IC50 of 269 nM, while the parent 7-methyl-2-(phenoxymethyl) analog showed an IC50 of 555 nM against rat liver XO [2][3]. The 2-(m-tolyloxymethyl) and 2-(p-tolyloxymethyl) derivatives exhibited weaker inhibition (IC50 1,070 nM and 1,020 nM, respectively), demonstrating that even subtle changes at the C2 position modulate potency by up to 4-fold [3]. The 7-hydroxy substituent present in CAS 5681-22-1, as opposed to the 7-methyl group in the published series, introduces an additional hydrogen-bond donor/acceptor capable of altering target engagement kinetics and binding pose relative to the 7-methyl benchmark compounds.

Xanthine oxidase inhibition Enzyme inhibition SAR Gout and hyperuricemia research

Biofilm Dispersal Activity: Positioning the 7-Hydroxy-2-isobutyl Scaffold Within a Validated Anti-Biofilm Chemotype

A 2024 study by Carbone et al. reported the synthesis and biological evaluation of 22 thiadiazopyrimidinone derivatives, designed as hybridization analogs of marine nortopsentins and essramycin, for their ability to inhibit biofilm formation and disperse mature biofilms [1]. The lead compound 8j achieved BIC50 (biofilm inhibitory concentration 50%) values of 17–40 µg/mL against preformed biofilms of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens, as well as the fungus Candida albicans [1]. This study establishes the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core as a validated anti-biofilm chemotype with in vivo tolerability demonstrated in a Galleria mellonella model [1]. CAS 5681-22-1, bearing the 7-hydroxy-2-isobutyl substitution pattern, represents a structurally distinct entry point within this chemotype space, positioned to probe the SAR around C2 alkyl branching and C7 oxidation state in the context of biofilm dispersal activity—a therapeutic area of high unmet need given that biofilm-embedded bacteria are approximately 1,000-fold more resistant to conventional antibiotics than their planktonic counterparts [1].

Biofilm dispersal Anti-infective agents Gram-positive and Gram-negative pathogens

Tautomeric State and Mesoionic Character: 7-Hydroxy vs. 7-Methyl Substitution as a Determinant of Reactivity and Binding

The thiadiazolo[3,2-a]pyrimidin-5-one scaffold is subject to azinyl-ylidene tautomerism, with the equilibrium position governed by the nature of the substituent at the 7-position [1]. In the 7-hydroxy series (which includes CAS 5681-22-1), the compound can interconvert between the 7-hydroxy form and the 5-oxo/7-oxo tautomer, a dynamic equilibrium that is not available to the 7-methyl analogs that dominate the published xanthine oxidase and PDE inhibition literature [2]. This tautomerism has been experimentally verified for the broader class: Zvezdina et al. demonstrated that 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine exists predominantly in the ylidene form and that the tautomeric state directly influences reactivity with methylene-active compounds [1]. The 7-hydroxy substitution in CAS 5681-22-1 introduces an additional prototropic state that can modulate hydrogen-bonding patterns with biological targets, metal-chelation potential (relevant to metalloenzyme inhibition), and the compound's mesoionic character—a property that has been correlated with theophylline-like PDE inhibitory activity in structurally related mesoionic thiadiazolopyrimidines [3].

Tautomerism Mesoionic compounds Molecular recognition

C2 Substituent Steric Parameters: Isobutyl Branching as a Determinant of Binding Pocket Complementarity

The isobutyl group (CH2CH(CH3)2) at the C2 position of CAS 5681-22-1 introduces a β-branched architecture that occupies a different steric volume compared to the linear n-butyl chain (CH2CH2CH2CH3) of CAS 342592-42-1 or the shorter propyl chain (CAS of 7-hydroxy-2-propyl analog). In the context of the 1,3,4-thiadiazolo[3,2-a]pyrimidine scaffold, the C2 substituent projects into a region that has been shown to be critical for target discrimination in related heterocyclic systems used as kinase inhibitors and PDE inhibitors [1]. While no co-crystal structures or docking studies are available for CAS 5681-22-1, the broader medicinal chemistry literature establishes that β-branched alkyl groups can reduce conformational entropy penalties upon binding, enhance metabolic stability by impeding CYP-mediated ω-oxidation, and alter logD in a manner that is not linearly predictable from the n-alkyl series [2]. The computed topological polar surface area (TPSA) of CAS 5681-22-1 is 95.73 Ų , placing it within the favorable range for oral bioavailability according to Veber's rules, and the isobutyl branching may reduce the compound's susceptibility to β-oxidation compared to the n-butyl analog.

Steric parameters Structure-activity relationship Ligand efficiency

High-Value Research and Procurement Application Scenarios for 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 5681-22-1)


Xanthine Oxidase Inhibitor Lead Discovery and Scaffold-Hopping Campaigns

Research groups engaged in discovering non-purine xanthine oxidase inhibitors for gout and hyperuricemia can deploy CAS 5681-22-1 as a scaffold-hopping起点 from the established 7-methyl-2-aryloxymethyl series (IC50 range: 269–1,070 nM) [1]. The 7-hydroxy/2-isobutyl combination introduces an unexplored pharmacophore variation where the C7 hydroxyl may engage the molybdopterin cofactor or active-site residues through hydrogen bonding not available to the 7-methyl benchmark compounds. Procurement of this compound enables direct head-to-head enzymatic comparison against allopurinol and febuxostat, as well as against the published 7-methyl thiadiazolopyrimidinone series, to establish whether the 7-OH tautomeric system improves potency or alters the inhibition mechanism (competitive vs. mixed-type).

Anti-Biofilm Agent Screening Against Multidrug-Resistant ESKAPE Pathogens

With biofilm-associated infections contributing to approximately 80% of chronic microbial infections and exhibiting up to 1,000-fold increased antibiotic tolerance [1], the validated anti-biofilm profile of the thiadiazolopyrimidin-5-one chemotype (lead compound 8j: BIC50 17–40 µg/mL against S. aureus, P. aeruginosa, and C. albicans biofilms) makes this scaffold highly relevant for anti-infective screening [1]. CAS 5681-22-1 represents a structurally distinct member of this chemotype and can be included in focused screening libraries to assess whether the 7-hydroxy/2-isobutyl pharmacophore improves biofilm dispersal potency, broadens the pathogen spectrum, or enhances the selectivity index relative to mammalian cytotoxicity—parameters that are critical for advancing beyond the hit stage.

Focused Kinase and Phosphodiesterase Selectivity Profiling

The mesoionic thiadiazolopyrimidine scaffold has demonstrated theophylline-like cAMP phosphodiesterase (PDE) inhibitory activity, with the mesoionic character being a key determinant of potency [1]. Separately, the structurally related thiadiazolopyrimidinone SRPIN803 has been characterized as a dual CK2/SRPK1 kinase inhibitor (IC50 = 0.2 µM and 2.4 µM, respectively) . CAS 5681-22-1, with its 7-hydroxy group and 2-isobutyl substituent, occupies a distinct chemical space relative to both the mesoionic PDE inhibitor series and the kinase-targeted SRPIN803 scaffold. Procurement of this compound for broad-panel kinase and PDE profiling can establish whether the 7-hydroxy/2-isobutyl substitution pattern confers target family selectivity that differs from both the 7-methyl PDE-active series and the trifluoromethyl-substituted kinase-active chemotype.

Physicochemical and Metabolic Stability Benchmarking of Branched vs. Linear C2-Alkyl Thiadiazolopyrimidinones

For ADME/PK groups conducting systematic profiling of heterocyclic screening libraries, CAS 5681-22-1 serves as the branched-chain (isobutyl) representative of the 7-hydroxy-thiadiazolopyrimidin-5-one series, directly comparable to the n-butyl (CAS 342592-42-1) and propyl analogs. Parallel determination of logD7.4, aqueous solubility, microsomal stability (human and rodent), plasma protein binding, and Caco-2 permeability for the isobutyl vs. n-butyl pair can empirically quantify the impact of β-branching on drug-like properties within this scaffold—data that can inform the design of future lead optimization campaigns across multiple target classes that engage the thiadiazolopyrimidinone core [1].

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